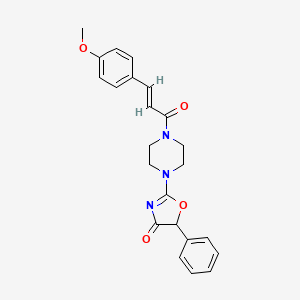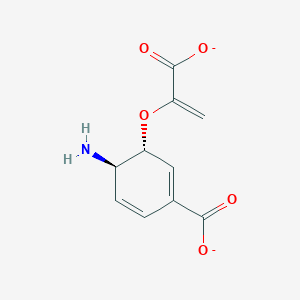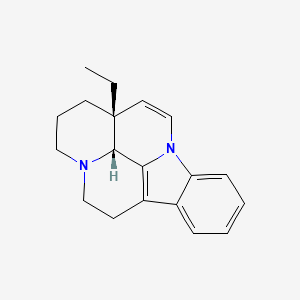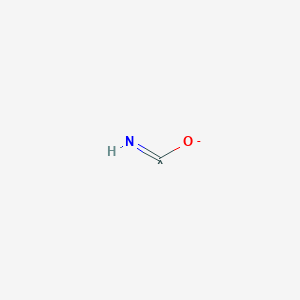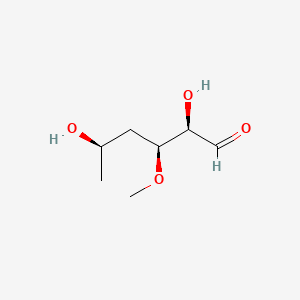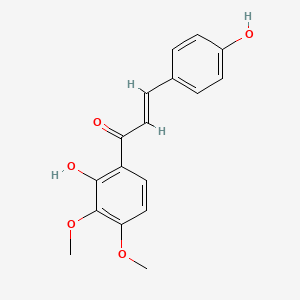
1-(2-Hydroxy-3,4-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heliannone a belongs to the class of organic compounds known as 2'-hydroxychalcones. These are organic compounds containing chalcone skeleton that carries a hydroxyl group at the 2'-position. Thus, heliannone a is considered to be a flavonoid lipid molecule. Heliannone a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, heliannone a is primarily located in the membrane (predicted from logP). Outside of the human body, heliannone a can be found in fats and oils and sunflower. This makes heliannone a a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
The derivative (E)-1-(2-amino-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one shows significant antioxidant activity. This activity is linked to the presence of hydroxyl functionalities in the compound. Such derivatives are tested for free radical scavenging ability and superoxide dismutase mimetic activity, indicating their potential as antioxidants (Sulpizio et al., 2016).
Photophysical Properties
The compound has been studied for its photophysical properties, including absorption and emission spectra in different solvents. The studies revealed solvatochromic properties such as extinction coefficient, oscillator strength, and transition dipole moment. Its fluorescence intensities increase and decrease in the presence of certain compounds, suggesting its application in determining the critical micelle concentration of surfactants (Asiri et al., 2017).
Crystal Structure Analysis
Crystal structure analysis of this compound and its derivatives has been extensively performed. These studies focus on the molecular geometry, intramolecular hydrogen bonding, and weak intermolecular interactions. Such analysis is crucial in understanding the compound's chemical behavior and potential applications in various fields (Jasinski et al., 2011).
Non-Linear Optical Properties
Several derivatives of the compound have been synthesized and characterized for their non-linear optical properties. These studies are important for applications in photonics and optoelectronics. The electronic absorption bands and the non-linear optical responses of these compounds have been explored (Singh et al., 2012).
Chemical Reactivity and Electronic Properties
The compound has been the subject of studies focusing on its molecular structure, electronic properties, and chemical reactivity. These studies provide insights into bond lengths, bond angles, molecular electrostatic potential surface, and electronic parameters like HOMO and LUMO energies. Such information is vital for understanding the compound's chemical behavior and potential applications in material science (Adole et al., 2020).
Bioactive Compound Studies
Studies on the compound and its derivatives have been conducted in the context of their bioactive properties. These compounds have been investigated for their cytotoxic effects, tautomerism, and potential as bioactive agents in various biological applications (Han et al., 2004).
Eigenschaften
CAS-Nummer |
193411-10-8 |
|---|---|
Produktname |
1-(2-Hydroxy-3,4-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
Molekularformel |
C17H16O5 |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
1-(2-hydroxy-3,4-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H16O5/c1-21-15-10-8-13(16(20)17(15)22-2)14(19)9-5-11-3-6-12(18)7-4-11/h3-10,18,20H,1-2H3 |
InChI-Schlüssel |
RURQJVCNVGERHF-WEVVVXLNSA-N |
Isomerische SMILES |
COC1=C(C(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)O)O)OC |
SMILES |
COC1=C(C(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)O)O)OC |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)O)O)OC |
melting_point |
144-146°C |
Physikalische Beschreibung |
Solid |
Synonyme |
heliannone A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



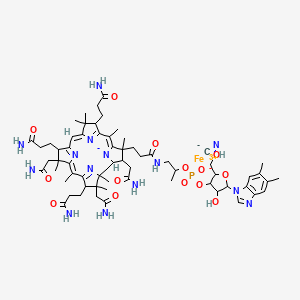
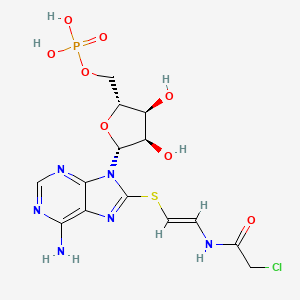
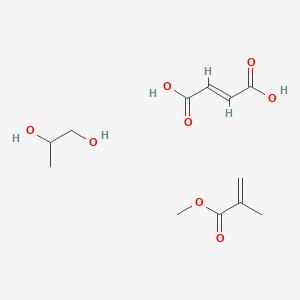
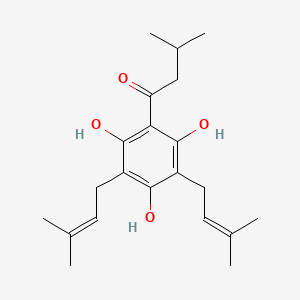
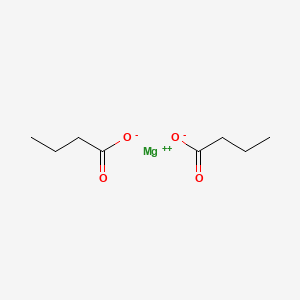

![1-(3-Methoxyphenyl)-2-[(1-methyl-2-imidazolyl)thio]ethanone](/img/structure/B1235440.png)

